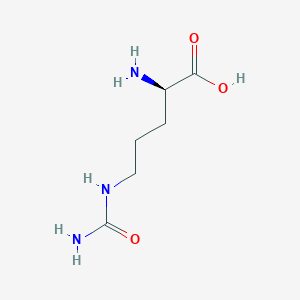

D-Citrulline

Descripción general

Descripción

La D-citrulina es un aminoácido no esencial que desempeña un papel significativo en el ciclo de la urea, que es el proceso por el cual los mamíferos excretan amoníaco convirtiéndolo en urea . Fue aislada por primera vez de la sandía en 1914 por investigadores japoneses . La D-citrulina también se produce como un subproducto de la producción enzimática de óxido nítrico a partir del aminoácido arginina . Su nombre deriva de "Citrullus", la palabra latina para sandía .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La D-citrulina se puede sintetizar a partir del monohidrocloruro de L-ornitina. El proceso implica tratar la L-ornitina con sal de cobre en condiciones alcalinas para proteger el grupo alfa-amino, seguido de la formación de la delta-amino grupo con carbamida. El ion cobre se elimina luego usando sulfuros o ácidos orgánicos para liberar D-citrulina . Este método es respetuoso con el medio ambiente y adecuado para la producción industrial .

Métodos de producción industrial: La producción industrial de D-citrulina típicamente involucra la hidrólisis de L-arginina en condiciones alcalinas. Este método puede producir varios subproductos, como ornitina y urea, que pueden reducir la pureza del producto final . Se necesita un método eficiente para la síntesis de D-citrulina para mejorar la calidad del producto y las condiciones de reacción .

Análisis De Reacciones Químicas

Tipos de reacciones: La D-citrulina experimenta varias reacciones bioquímicas, incluida la hidrólisis y la coordinación con cationes metálicos. Está involucrada en la hidrólisis de la arginina para formar citrulina y amoníaco, un proceso que está energéticamente favorecido y puede considerarse una fuerza impulsora para importantes reacciones de citrulinación .

Reactivos y condiciones comunes: Los reactivos comunes utilizados en la síntesis de D-citrulina incluyen sales de cobre, carbamida y sulfuros o ácidos orgánicos para la eliminación de iones cobre . La hidrólisis de la arginina a citrulina está catalizada por la óxido nítrico sintasa .

Productos principales: Los productos principales formados a partir de las reacciones que involucran D-citrulina incluyen óxido nítrico y amoníaco .

Aplicaciones Científicas De Investigación

Scientific Research Applications

D-Citrulline is utilized in several scientific domains:

- Peptide Synthesis : this compound serves as a crucial building block for synthesizing peptides. Its unique structure allows researchers to create modified peptides that can enhance biological activity, particularly in therapeutic contexts .

- Biochemical Studies : In biochemical research, this compound is employed to investigate metabolic pathways involving amino acids. This application provides insights into various physiological processes and the role of amino acids in metabolism .

Health and Nutrition

The health-related applications of this compound are largely predicated on its ability to increase the availability of L-arginine, which is a precursor for nitric oxide production. This has several implications:

- Cardiovascular Health : Supplementation with this compound has been shown to improve endothelial function and lower blood pressure in individuals with prehypertension and hypertension. Increased nitric oxide production from L-arginine enhances vasodilation, which is critical for cardiovascular health .

- Exercise Performance : Some studies suggest that this compound supplementation can enhance exercise performance by reducing muscle soreness and improving recovery times. However, results are mixed regarding its effectiveness for endurance performance, with some studies indicating no significant benefits .

- Metabolic Health : this compound may have beneficial effects on metabolic health by improving insulin sensitivity and reducing the risk of type 2 diabetes through enhanced nitric oxide bioavailability .

Drug Development

This compound's role in drug development is notable due to its involvement in nitric oxide synthesis:

- Therapeutic Potential : Research indicates that this compound may be useful in developing novel therapeutics for cardiovascular diseases. Its ability to enhance nitric oxide production could help mitigate conditions such as hypertension and heart failure .

- Kidney Protection : In animal models, this compound has shown promise in protecting against nephrotoxicity induced by chemotherapeutic agents like cisplatin, suggesting potential applications in renal health .

Cosmetic Applications

This compound is also being explored in the cosmetic industry:

- Skin Health : The compound is investigated for its potential benefits in improving skin hydration and elasticity. Its roles in enhancing blood flow and nutrient delivery to skin cells may contribute to these effects .

Case Studies and Research Findings

Several studies provide evidence supporting the applications of this compound:

Mecanismo De Acción

La D-citrulina se convierte en L-arginina mediante la enzima argininosuccinato sintasa. La L-arginina se utiliza luego para producir óxido nítrico, que juega un papel crucial en la vasodilatación y la regulación de la presión arterial . La D-citrulina también ayuda a desintoxicar el amoníaco, una toxina celular, convirtiéndolo en urea a través del ciclo de la urea .

Compuestos similares:

L-arginina: Un precursor del óxido nítrico y un actor clave en el ciclo de la urea.

L-ornitina: Otro aminoácido involucrado en el ciclo de la urea y la síntesis de D-citrulina.

L-glutamina: Un precursor de la citrulina a través de la conversión a ornitina.

Singularidad de la D-Citrulina: La D-citrulina es única en su capacidad para mejorar la producción de óxido nítrico y mejorar el rendimiento deportivo. A diferencia de la L-arginina, la D-citrulina no está involucrada en la síntesis de proteínas y no es uno de los aminoácidos codificados por el ADN . Esto la convierte en un valioso suplemento para aumentar los niveles de óxido nítrico sin el riesgo de interferencia con la síntesis de proteínas.

Comparación Con Compuestos Similares

L-arginine: A precursor of nitric oxide and a key player in the urea cycle.

L-ornithine: Another amino acid involved in the urea cycle and the synthesis of D-citrulline.

L-glutamine: A precursor of citrulline through the conversion to ornithine.

Uniqueness of this compound: this compound is unique in its ability to enhance nitric oxide production and improve athletic performance. Unlike L-arginine, this compound is not involved in protein synthesis and is not one of the amino acids coded for by DNA . This makes it a valuable supplement for boosting nitric oxide levels without the risk of protein synthesis interference.

Actividad Biológica

D-Citrulline is a non-essential amino acid that plays a significant role in various biological processes, particularly in the synthesis of nitric oxide (NO) and the regulation of vascular function. This article provides a comprehensive overview of the biological activity of this compound, supported by research findings, data tables, and case studies.

Overview of this compound

This compound is primarily found in watermelon and is produced endogenously in the body. It serves as a precursor to L-arginine, which is crucial for NO production. The biological activity of this compound is largely attributed to its ability to enhance NO biosynthesis, thereby influencing cardiovascular health, exercise performance, and metabolic functions.

-

Nitric Oxide Production :

- This compound increases L-arginine levels, which subsequently enhances NO synthesis. NO is vital for endothelial function as it promotes vasodilation and improves blood flow.

- Studies have shown that supplementation with this compound can significantly elevate plasma L-arginine levels and improve endothelial function, particularly in populations with reduced NO bioavailability, such as older adults and those with cardiovascular diseases .

-

Antioxidant Properties :

- This compound exhibits antioxidant effects by reducing reactive oxygen species (ROS) formation. This action helps protect endothelial cells from oxidative stress, which can lead to vascular dysfunction .

- In experimental models, this compound has been shown to scavenge hydroxyl radicals and mitigate oxidative damage in vascular tissues .

- Metabolic Effects :

Case Studies and Clinical Trials

- A systematic review assessed the impact of L-citrulline on endurance performance. The analysis included nine studies with a total of 158 participants. Results indicated no significant improvements in time-to-exhaustion (TTE) or time-to-completion (TTC) following acute citrulline supplementation .

- In another study focusing on organ perfusion, L-citrulline was compared to L-arginine supplementation. Findings suggested that L-citrulline improved arginine-NO metabolism more effectively than L-arginine alone, highlighting its potential therapeutic role in conditions associated with impaired NO production .

Data Table: Summary of Key Studies on this compound

Safety and Tolerance

Clinical studies have reported that this compound supplementation is generally well-tolerated with minimal side effects. No significant adverse effects have been noted even at higher doses (up to 15 g), making it a safe option for supplementation in various populations .

Propiedades

IUPAC Name |

(2R)-2-amino-5-(carbamoylamino)pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13N3O3/c7-4(5(10)11)2-1-3-9-6(8)12/h4H,1-3,7H2,(H,10,11)(H3,8,9,12)/t4-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHGKLRLOHDJJDR-SCSAIBSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(C(=O)O)N)CNC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(C[C@H](C(=O)O)N)CNC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90348463 | |

| Record name | D-Citrulline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90348463 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13594-51-9 | |

| Record name | Citrulline, D- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013594519 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | D-Citrulline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90348463 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CITRULLINE, D- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KNS2VUH6P2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.